3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms and a benzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide
- 3-Bromo-N’-(3-bromobenzylidene)benzohydrazide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(3-bromobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of multiple bromine atoms
Properties
CAS No. |
324014-39-3 |
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Molecular Formula |
C16H13Br2N3O2 |
Molecular Weight |
439.10 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13Br2N3O2/c17-13-5-1-3-11(7-13)9-20-21-15(22)10-19-16(23)12-4-2-6-14(18)8-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
WBNRFSQTCPDQKR-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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